molecular formula C6H16O2Si B14378900 [(Butan-2-yl)oxy](dimethyl)silanol CAS No. 88221-47-0

[(Butan-2-yl)oxy](dimethyl)silanol

Cat. No.: B14378900
CAS No.: 88221-47-0
M. Wt: 148.28 g/mol
InChI Key: CDQKNWVXAQIAJC-UHFFFAOYSA-N
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Description

(Butan-2-yl)oxysilanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a butan-2-yloxy group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)oxysilanol typically involves the reaction of dimethylchlorosilane with butan-2-ol in the presence of a base such as triethylamine. The reaction proceeds via the substitution of the chlorine atom in dimethylchlorosilane with the butan-2-yloxy group, followed by hydrolysis to form the silanol group.

Industrial Production Methods

Industrial production of (Butan-2-yl)oxysilanol often employs continuous flow reactors to ensure efficient mixing and reaction control. The process involves the controlled addition of dimethylchlorosilane and butan-2-ol, followed by hydrolysis and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)oxysilanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanones

    Reduction: Silanes

    Substitution: Various substituted silanols, depending on the reagent used.

Scientific Research Applications

(Butan-2-yl)oxysilanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of silicone-based medical devices and implants.

    Industry: Utilized in the production of silicone rubbers, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Butan-2-yl)oxysilanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Dimethylsilanediol: Contains two hydroxyl groups instead of one.

    Dimethyl(2-thienyl)silanol: Contains a thienyl group instead of a butan-2-yloxy group.

    Diphenylsilanediol: Contains two phenyl groups instead of methyl groups.

Uniqueness

(Butan-2-yl)oxysilanol is unique due to the presence of the butan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where a balance between hydrophobicity and reactivity is required.

Properties

CAS No.

88221-47-0

Molecular Formula

C6H16O2Si

Molecular Weight

148.28 g/mol

IUPAC Name

butan-2-yloxy-hydroxy-dimethylsilane

InChI

InChI=1S/C6H16O2Si/c1-5-6(2)8-9(3,4)7/h6-7H,5H2,1-4H3

InChI Key

CDQKNWVXAQIAJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si](C)(C)O

Origin of Product

United States

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